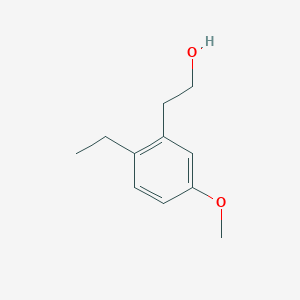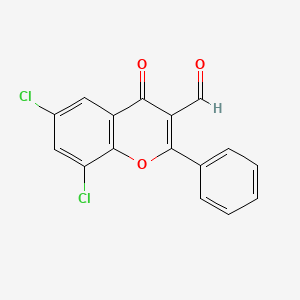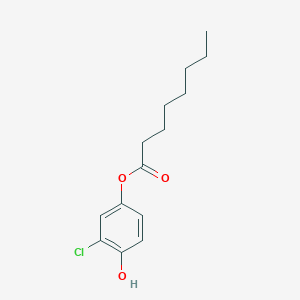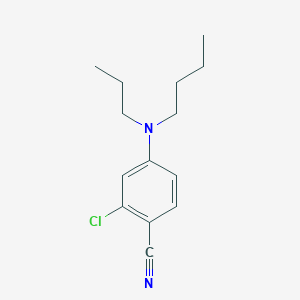
4,4'-Dibromo-2-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dibromo-2-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C13H10Br2O It is a derivative of biphenyl, where two bromine atoms are substituted at the 4 and 4’ positions, and a methoxy group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-2-methoxy-1,1’-biphenyl typically involves the bromination of 2-methoxybiphenyl. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 4’ positions .
Industrial Production Methods
Industrial production of 4,4’-Dibromo-2-methoxy-1,1’-biphenyl may involve large-scale bromination processes using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-2-methoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form biphenyl derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Friedel-Crafts Alkylation: This reaction uses aluminum chloride as a catalyst to introduce alkyl groups onto the aromatic ring.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,4’-Dibromo-2-methoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-2-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atoms and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl: This compound has additional iodine atoms, which can alter its reactivity and applications.
1,4-Dibromo-2-methoxybenzene: This compound has a similar structure but lacks the biphenyl backbone, leading to different chemical properties.
Uniqueness
4,4’-Dibromo-2-methoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
686773-99-9 |
|---|---|
Molecular Formula |
C13H10Br2O |
Molecular Weight |
342.02 g/mol |
IUPAC Name |
4-bromo-1-(4-bromophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H10Br2O/c1-16-13-8-11(15)6-7-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3 |
InChI Key |
SBAXDTAEFJLKOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one](/img/structure/B12527654.png)
![Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12527660.png)
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)

![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)
![Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-](/img/structure/B12527692.png)

![Phosphoramidic dichloride, [[[(2-chlorophenyl)methyl]amino]carbonyl]-](/img/structure/B12527700.png)
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)

![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12527731.png)
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
